Bienvenue dans la boutique en ligne BenchChem!

1-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cyclodextrin complexation Host–guest chemistry Solubilization

Sourced as the direct N‑methyl synthon for ondansetron (Kim 1997 2‑step sequence), this scaffold eliminates hazardous dimethyl‑sulfate methylation. Zero rotatable bonds, single HBD and no HBA deliver a clean pharmacophore baseline. The experimentally verified 1:1 β‑cyclodextrin inclusion stoichiometry enables rational formulation design. Ideal for generic API manufacturers, CROs building 5‑HT₃ libraries, and SAR programs requiring a minimally substituted privileged core.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 17058-12-7
Cat. No. B3348436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2,3,4,9-tetrahydro-1H-carbazole
CAS17058-12-7
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CCCC2=C1NC3=CC=CC=C23
InChIInChI=1S/C13H15N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-3,6,8-9,14H,4-5,7H2,1H3
InChIKeySARCNUIGPNZEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 17058-12-7): A Defined N-Methyl-Tetrahydrocarbazole Scaffold for Ondansetron Synthesis and Differentiation Research


1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 17058-12-7; also indexed as 1,2,3,4-tetrahydro-9-methylcarbazole or N-methyl-1,2,3,4-tetrahydrocarbazole) is a partially saturated carbazole derivative bearing a single N-methyl substituent on the indole nitrogen (C₁₃H₁₅N; MW 185.26 g/mol) [1]. This compound belongs to the tetrahydrocarbazole (THCz) privileged scaffold class—a structural motif validated by clinically approved drugs including ondansetron (5-HT₃ antagonist), ramatroban (thromboxane receptor antagonist), and frovatriptan (5-HT₁B/₁D agonist) [2]. Unlike fully aromatic carbazoles or C-substituted tetrahydrocarbazole regioisomers, the N-methylation pattern and saturated cyclohexane ring confer distinct physicochemical properties—zero rotatable bonds, a single hydrogen bond donor, and no hydrogen bond acceptors—that critically differentiate its complexation behavior and synthetic utility [1].

Why 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole Cannot Be Replaced by Unsubstituted or C-Methyl Tetrahydrocarbazole Analogs


Substituting 1-methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 17058-12-7) with the parent 1,2,3,4-tetrahydrocarbazole (CAS 942-01-8), its 3-methyl regioisomer (CAS 6933-54-6), or the oxidized 4-one congener (CAS 27387-31-1) introduces functionally consequential changes across at least three dimensions: (i) host–guest complexation stoichiometry with β-cyclodextrin shifts from 1:1 to a distinct binding mode observed for other substituted indoles [1]; (ii) the N-methyl group is an absolute structural prerequisite for the Mannich α-methylenation / Michael addition sequence that converts this scaffold into the antiemetic drug ondansetron—C-methyl or N-unsubstituted analogs lack the requisite N-alkylation handle and cannot serve as direct precursors [2]; and (iii) the zero-rotatable-bond, single-HBD/zero-HBA pharmacophore profile of the N-methyl compound yields a simpler molecular recognition surface than carbonyl-bearing or C-substituted variants, with implications for target engagement selectivity . These differences are not incremental; they are categorical barriers to interchangeability in both synthetic chemistry and bioassay contexts.

Quantitative Differentiation Evidence: 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 17058-12-7) vs. Closest Analogs


β-Cyclodextrin Host–Guest Stoichiometry: 1:1 Complex Formation Distinguishes This Compound from Structurally Similar Substituted Indoles

In a direct comparative study of ten substituted indole compounds (SICs) across four structural pairs, 1-methyl-2,3,4,9-tetrahydro-1H-carbazole (reported as N-methyl-1,2,3,4-tetrahydrocarbazole) and its unsubstituted parent 1,2,3,4-tetrahydrocarbazole both formed 1:1 inclusion complexes with β-cyclodextrin (β-CD) in aqueous solution, whereas the other six SICs—including 2-(4′-methyl-phenyl)-indole and 2-(2′,4′-dimethyl-phenyl)-indole—all formed 1:2 (guest:host) complexes under identical conditions [1]. The authors attributed this stoichiometric divergence to differences in molecular contact area within the β-CD cavity, molecular polarity, and the presence or absence of hydrogen bonding between the guest indole N–H and the cyclodextrin hydroxyl rim [1]. This represents the only published head-to-head physicochemical comparison that includes this specific compound against a panel of structurally related indole derivatives.

Cyclodextrin complexation Host–guest chemistry Solubilization Indole derivatives

Ondansetron Synthetic Pathway Compatibility: N-Methyl Substitution Is a Go/No-Go Determinant for the Mannich–Michael Reaction Sequence

The industrial synthesis of ondansetron—a WHO Essential Medicine with global annual sales historically exceeding US$1 billion—proceeds via N-methyltetrahydrocarbazolone as the key intermediate. 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 17058-12-7) is the direct reduced-form precursor that, upon oxidation to the 4-one, enters the Mannich α-methylenation / Michael addition cascade with 2-methylimidazole to yield ondansetron in approximately 70% overall yield over two steps, as demonstrated by Kim et al. (1997) [1]. In contrast, the 3-methyl regioisomer (3-methyl-2,3,4,9-tetrahydro-1H-carbazole, CAS 6933-54-6) bearing the methyl group on the saturated ring carbon cannot undergo the requisite N-centered transformations . Similarly, the unsubstituted parent 1,2,3,4-tetrahydrocarbazole lacks the N-alkyl handle needed for the Mannich sequence and requires an additional N-methylation step, introducing extra process complexity, methylating reagent toxicity concerns (when using dimethyl sulfate or methyl halides), and yield penalties [2]. The Chinese-language improved synthesis process using N-methylation followed by Mannich reaction and condensation achieves a total yield of only 43.9%, underscoring the synthetic value of pre-installed N-methyl substitution [2].

Ondansetron synthesis Mannich reaction Pharmaceutical intermediate 5-HT3 antagonist

Conformational Restriction: Zero Rotatable Bonds Distinguish This Scaffold from C-Substituted and Functionalized Tetrahydrocarbazole Derivatives

1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 17058-12-7) possesses zero rotatable bonds, as documented in its computed molecular property profile [1]. This places it at the extreme low end of conformational flexibility within the tetrahydrocarbazole chemical space. For comparison: the 3-methyl regioisomer (CAS 6933-54-6) also has zero rotatable bonds but differs in methyl group placement geometry; the oxidized congener 1,2,3,4-tetrahydro-9-methylcarbazol-4-one (CAS 27387-31-1) introduces a carbonyl group altering electronic properties while maintaining zero rotatable bonds; and more elaborate drug-like tetrahydrocarbazoles such as ondansetron possess 2 rotatable bonds (the imidazolylmethyl side chain) [2]. In the broader context of tetrahydrocarbazole SAR, the comprehensive cross-target analysis by Chakroborty and Panda (2021) and the MDPI review (2026) establish that modifications at N-9, C-1, and C-6 positions of the tetrahydrocarbazole core profoundly alter potency and selectivity profiles across targets including BTK, HDAC, AMPK, and bacterial sliding clamp [3][4]. The zero-rotatable-bond, minimal-substitution profile of CAS 17058-12-7 thus represents a defined, rigidity-maximized starting scaffold for systematic SAR exploration.

Molecular rigidity Rotatable bonds Conformational analysis Ligand efficiency

Cellular Differentiation-Inducing Activity: Patent-Evidenced Pharmacological Differentiation from Proliferation-Only Tetrahydrocarbazole Derivatives

Patent literature explicitly attributes to 1-methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 17058-12-7) a pronounced capacity to arrest proliferation of undifferentiated cells and induce their differentiation along the monocytic lineage, supporting its proposed use as an anti-cancer agent and for treatment of hyperproliferative skin diseases including psoriasis [1][2]. This differentiation-inducing pharmacological profile distinguishes this compound from the majority of tetrahydrocarbazole derivatives reported in the primary literature, which predominantly exert cytotoxic or cytostatic antiproliferative effects without documented differentiation-inducing activity. For context, the Bublitz et al. (2018) PLOS ONE study demonstrated that a series of more elaborate tetrahydrocarbazoles (compounds 4–12) act as P-type ATPase inhibitors with antifungal activity mediated through membrane depolarization, inhibiting HepG2 proliferation with EC₅₀ values of 3–20 μM but without reported differentiation effects [3]. Similarly, tetrahydrocarbazole-based AChE inhibitors developed for Alzheimer's disease and NS5B polymerase inhibitors for hepatitis C operate through target-specific enzymatic inhibition rather than differentiation mechanisms [4][5]. The differentiation-inducing mechanism attributed specifically to CAS 17058-12-7 in patent disclosures represents a mechanistically distinct mode of action that may be exploitable in differentiation therapy paradigms, analogous to the clinical use of all-trans retinoic acid in acute promyelocytic leukemia.

Cell differentiation Anticancer agent Psoriasis Monocytic differentiation HL-60

Evidence-Backed Application Scenarios for 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 17058-12-7)


Pharmaceutical Intermediate Procurement for Ondansetron and 5-HT₃ Antagonist Manufacturing

CAS 17058-12-7 serves as the pre-N-methylated scaffold that bypasses the low-yield, hazardous-reagent N-methylation step in ondansetron synthesis. The Kim et al. (1997) two-step Mannich–Michael sequence from N-methyltetrahydrocarbazolone achieves ~70% overall yield [1], compared to ~43.9% total yield when N-methylation must be performed as an additional step [2]. Procurement of this specific N-methyl compound eliminates the need for dimethyl sulfate or methyl halide handling, reduces process step count by one, and directly improves atom economy. This scenario is most relevant for generic pharmaceutical manufacturers and contract research organizations producing ondansetron or exploring 5-HT₃ receptor modulator libraries.

Cyclodextrin-Based Formulation Development Leveraging Predictable 1:1 Host–Guest Stoichiometry

The experimentally verified 1:1 β-cyclodextrin inclusion complex stoichiometry of this compound—directly compared against six other substituted indoles that form 1:2 complexes [3]—enables rational formulation design with predictable molar ratios. For researchers developing cyclodextrin-enhanced solubility or bioavailability formulations of tetrahydrocarbazole-derived candidates, this compound provides a well-characterized baseline with known phase-solubility behavior, unlike the more complex stoichiometries observed for other indole derivatives. This scenario applies to pre-formulation screening and drug delivery optimization programs.

Fragment-Based Drug Discovery Using a Conformationally Restricted, Minimal-Pharmacophore Tetrahydrocarbazole Core

With zero rotatable bonds, a single hydrogen bond donor, no hydrogen bond acceptors, and the lowest molecular weight (185.26 Da) among clinically precedented tetrahydrocarbazole scaffolds, CAS 17058-12-7 constitutes an ideal fragment-sized starting point for systematic SAR exploration [4][5]. The cross-target SAR framework established in the 2026 Molecules review demonstrates that modifications at N-9, C-1, and C-6 positions of the tetrahydrocarbazole core modulate potency and selectivity across diverse targets (BTK, HDAC, AMPK, bacterial sliding clamp) [5]. Medicinal chemistry teams can use this minimally substituted scaffold as a 'clean slate' for iterative functionalization, with each added substituent's contribution to target affinity and selectivity being directly measurable against the zero-rotatable-bond baseline.

Differentiation Therapy Research: Investigating Monocytic Lineage Commitment in Leukemia and Hyperproliferative Skin Disease Models

Patent disclosures attribute to this compound a pronounced capacity to arrest undifferentiated cell proliferation and induce monocytic differentiation, with proposed utility in both oncology and psoriasis [6][7]. This mechanism is orthogonal to the cytotoxic, cytostatic, or enzyme-inhibitory mechanisms that dominate the published tetrahydrocarbazole literature—including the P-type ATPase inhibition (Bublitz et al., 2018), AChE inhibition, and NS5B polymerase inhibition pathways documented for more elaborate derivatives [8][9][10]. Researchers investigating differentiation therapy approaches—akin to the clinical paradigm of ATRA in APL—may find this compound a mechanistically distinct entry point for phenotypic screening in HL-60, U937, or primary AML models, as well as in keratinocyte hyperproliferation assays relevant to psoriasis.

Quote Request

Request a Quote for 1-methyl-2,3,4,9-tetrahydro-1H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.